molecular formula C17H14Cl2N2O B4630953 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4630953
M. Wt: 333.2 g/mol
InChI Key: YYBFUBFPTDNHEG-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a 2-(5-chloroindol-3-yl)ethyl side chain. Its structural complexity arises from the chloro substituents on both the benzamide and indole moieties, which influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O/c18-13-3-1-2-11(8-13)17(22)20-7-6-12-10-21-16-5-4-14(19)9-15(12)16/h1-5,8-10,21H,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBFUBFPTDNHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing chlorine atoms

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Benzamide Cl Position Indole/Other Substituent Molecular Weight Key Properties/Activities Evidence ID
3-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide 3 5-chloroindole ~343 (calc.) Potential receptor binding
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 4 5-methylindole ~315 (calc.) Unknown; structural analog
2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 2 5-methoxyindole 328.8 Enhanced solubility (methoxy group)
JNJ-63533054 (S-enantiomer) 3 1-phenylethylamino-oxoethyl - GPR139 agonist (low nM affinity)
3-Chloro-N-(2-nitro-phenyl)benzamide 3 2-nitrophenyl (non-indole) 276.67 Crystalline stability via H-bonding
3-Chloro-N-(diethylcarbamothioyl)benzamide 3 Diethylcarbamothioyl (metal chelator) 598.23 (Ni complex) Forms square-planar Ni complexes

Key Comparisons:

Substituent Position Effects :

  • The position of the chloro group on the benzamide ring significantly impacts molecular conformation and intermolecular interactions. For example, 3-chloro-N-(2-nitrophenyl)benzamide forms planar amide moieties with dihedral angles of 15.2° between the benzamide and nitro-substituted phenyl ring, facilitating C–H···O hydrogen bonding in crystals . In contrast, the indole-containing analogs prioritize interactions via the heteroaromatic indole system.

Biological Activity :

  • While the target compound lacks explicit activity data, structurally related JNJ-63533054 (a 3-chlorobenzamide derivative) exhibits potent GPR139 agonism, suggesting that chloro substitution at position 3 may enhance receptor binding . The indole moiety in the target compound could further modulate selectivity, as seen in other indole-based pharmaceuticals.

Synthetic and Crystallographic Insights :

  • Synthesis routes often involve coupling benzoyl chlorides with amines (e.g., uses thionyl chloride for amide formation). The target compound’s indole-ethylamine side chain may require multi-step synthesis, similar to methods described for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Crystallographic studies of related compounds (e.g., 3-chloro-N-(2-nitrophenyl)benzamide) reveal weak Cl···Cl interactions (3.943 Å) and hydrogen-bonded chains, which influence solubility and stability .

Pharmacokinetic Considerations: Substituents like methoxy () or methyl groups () on the indole ring alter lipophilicity and metabolic stability.

Research Findings and Implications

  • Structural Analogues in Drug Discovery : Indole-benzamide hybrids are prevalent in medicinal chemistry due to their versatility in targeting proteins. The 5-chloroindole group in the target compound may confer enhanced binding to hydrophobic pockets in enzymes or receptors, akin to benzothiazole derivatives in .
  • Crystallographic Trends : Planar amide linkages (r.m.s. deviation 0.0164 Å in ) and hydrogen-bonding networks are critical for crystal engineering and formulation development.
  • Unresolved Questions : The biological activity of the target compound remains speculative. Further studies could explore its affinity for GPR139 or other indole-associated targets, leveraging assays similar to those in .

Biological Activity

3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article explores its chemical characteristics, biological effects, and relevant research findings.

Chemical Characteristics

The molecular formula of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is C17H14Cl2N2OC_{17}H_{14}Cl_2N_2O, with a molecular weight of approximately 333.22 g/mol. The compound features a chloro-substituted indole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H14Cl2N2O
Molecular Weight333.22 g/mol
InChI KeyYYBFUBFPTDNHEG-UHFFFAOYSA-N
LogP4.0134
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2

Biological Activity

Research indicates that compounds with indole structures often exhibit significant biological activities, including anticancer properties. The specific biological activity of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has been explored in various studies.

Anticancer Properties

  • Mechanism of Action : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, studies have reported that similar benzamide derivatives can inhibit RET kinase activity, leading to reduced cell proliferation in cancers driven by this pathway .
  • Case Studies : In a clinical study involving benzamide derivatives, patients treated with these compounds exhibited prolonged survival rates, suggesting potential efficacy in cancer treatment .
  • Cellular Studies : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, highlighting the importance of specific substitutions on the indole and benzamide moieties for enhancing biological activity.

Comparative Analysis

A comparative analysis of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide with other benzamide derivatives reveals insights into their relative potency and selectivity:

Compound NameIC50 (µM)Target KinaseNotes
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamideTBDRETInduces apoptosis in cancer cells
I-8 (4-chloro-benzamide derivative)<0.1RETHigh potency as RET inhibitor
N-(4,4-Dibromo-[1,1'-biphenyl]-2-yl)benzamideTBDVariousBroad-spectrum kinase inhibition

Q & A

Q. How can researchers design derivatives to mitigate toxicity?

  • Answer :
  • SAR Studies : Replace chloro groups with methoxy or trifluoromethyl to reduce hepatotoxicity .
  • Prodrug Approaches : Introduce ester linkages (e.g., acetyl) for targeted release in tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

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